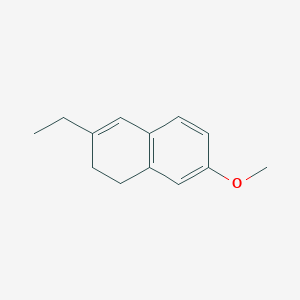

3-Ethyl-7-methoxy-1,2-dihydronaphthalene

Descripción

Propiedades

Fórmula molecular |

C13H16O |

|---|---|

Peso molecular |

188.26 g/mol |

Nombre IUPAC |

3-ethyl-7-methoxy-1,2-dihydronaphthalene |

InChI |

InChI=1S/C13H16O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h6-9H,3-5H2,1-2H3 |

Clave InChI |

KLSROEPHYDAYLY-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=C(CC1)C=C(C=C2)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1,2-Dihydroxy-1,2-dihydronaphthalene (cis and trans isomers)

- Structure : Features hydroxyl groups at positions 1 and 2 instead of ethyl and methoxy groups.

- Synthesis : Produced via bacterial oxidation of naphthalene by Pseudomonas putida .

- Reactivity : Undergoes acid hydrolysis to form naphthol derivatives (e.g., 2-naphthol) .

- Metabolism: Converted to toxic 1,2-naphthoquinone via aldose reductase in mammalian systems, implicated in cataract formation .

- Key Difference : The absence of ethyl and methoxy groups in this compound results in higher polarity and distinct metabolic fates compared to 3-Ethyl-7-methoxy-1,2-dihydronaphthalene.

5,8-Dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene

- Structure : Chlorine substituents at positions 5 and 8.

- UV Absorption : Shows a spectrum similar to cis-1,2-dihydroxy-1,2-dihydronaphthalene but with redshift due to electron-withdrawing chlorine atoms .

- Stability : Chlorine substituents increase resistance to enzymatic degradation compared to hydroxyl or methoxy groups.

4-Aryl-1,2-dihydronaphthalene Derivatives

- Synthesis : Produced via visible-light photoredox catalysis with Co(dmgH)₂PyCl, yielding fluorinated or aryl-substituted derivatives .

- Reactivity : The 4-aryl substituent directs regioselectivity in MHAT (Metal-Hydride Hydrogen Atom Transfer) processes, unlike the 3-ethyl group in the target compound .

Physicochemical and Metabolic Comparisons

Substituent Effects on Stability and Reactivity

- Ethyl vs.

- Methoxy vs. Chlorine : Methoxy groups increase electron density, favoring electrophilic substitution, while chlorine atoms (e.g., in 5,8-dichloro derivatives) slow hydrolysis rates .

- Conformational Stability : Fluorinated analogs (e.g., trans-1,2-dihydroxy-8-fluoronaphthalene) adopt diequatorial conformations, whereas ethyl and methoxy groups may sterically hinder similar arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.